molecular formula C25H20O3 B14336905 1-Naphthalenol, 4-methoxy-2,3-diphenyl-, 1-acetate CAS No. 99107-53-6

1-Naphthalenol, 4-methoxy-2,3-diphenyl-, 1-acetate

Katalognummer: B14336905
CAS-Nummer: 99107-53-6
Molekulargewicht: 368.4 g/mol
InChI-Schlüssel: SGAMBYIRMSQESI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-methoxy-2,3-diphenylnaphthalen-1-yl acetate is an organic compound with a complex aromatic structure. It is known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of a methoxy group, two phenyl groups, and an acetate group attached to a naphthalene ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-2,3-diphenylnaphthalen-1-yl acetate typically involves multi-step organic reactions. One common method includes the acetylation of 4-methoxy-2,3-diphenylnaphthalen-1-ol using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired acetate product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

4-methoxy-2,3-diphenylnaphthalen-1-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acetate group to an alcohol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced compounds. Substitution reactions result in various substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

4-methoxy-2,3-diphenylnaphthalen-1-yl acetate has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials, including polymers and advanced composites.

Wirkmechanismus

The mechanism of action of 4-methoxy-2,3-diphenylnaphthalen-1-yl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its derivatives may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-methoxy-2,3-diphenylnaphthalen-1-yl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

99107-53-6

Molekularformel

C25H20O3

Molekulargewicht

368.4 g/mol

IUPAC-Name

(4-methoxy-2,3-diphenylnaphthalen-1-yl) acetate

InChI

InChI=1S/C25H20O3/c1-17(26)28-25-21-16-10-9-15-20(21)24(27-2)22(18-11-5-3-6-12-18)23(25)19-13-7-4-8-14-19/h3-16H,1-2H3

InChI-Schlüssel

SGAMBYIRMSQESI-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)OC1=C(C(=C(C2=CC=CC=C21)OC)C3=CC=CC=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.